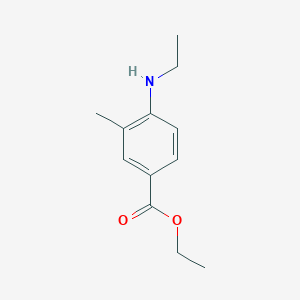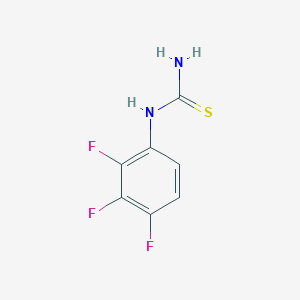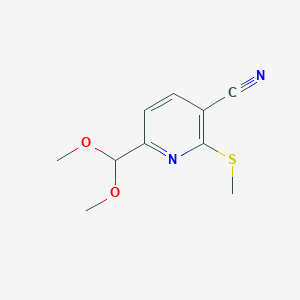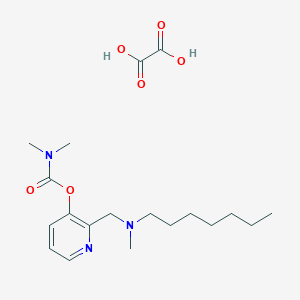
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as CGS 19755, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 is its relatively short half-life, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its safety and efficacy in humans. Other potential applications for Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 include its use as a tool for studying the role of acetylcholine in the brain, and its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 can be synthesized through a multistep process. The first step involves the synthesis of 2-((heptylmethylamino)methyl)-3-pyridinol, which is then reacted with dimethylcarbamoyl chloride to form the carbamate. The resulting carbamate is then treated with ethanedioic acid to form the ethanedioate salt.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been widely studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
CAS-Nummer |
169128-39-6 |
|---|---|
Produktname |
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molekularformel |
C19H31N3O6 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C17H29N3O2.C2H2O4/c1-5-6-7-8-9-13-20(4)14-15-16(11-10-12-18-15)22-17(21)19(2)3;3-1(4)2(5)6/h10-12H,5-9,13-14H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JMKRQHVGYJTIHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
169128-39-6 |
Synonyme |
2-((Heptylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



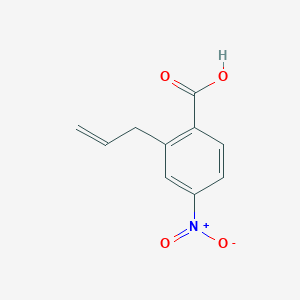

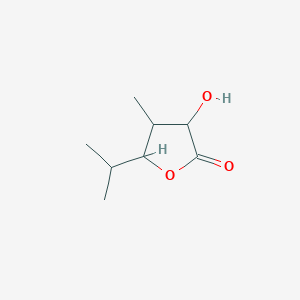

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
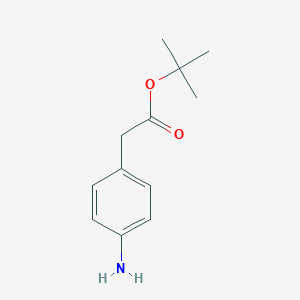
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)


![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
